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Compound of Interest

Compound Name: Tilidine, (-)-

Cat. No.: B1253057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of the (-)-tilidine base, the biologically active enantiomer of the synthetic opioid

analgesic, tilidine. Understanding these properties is crucial for formulation development,

analytical method design, and predicting the pharmacokinetic profile of this potent prodrug.

General Information
(-)-Tilidine is the (1S,2R)-isomer of ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-

carboxylate. It is a prodrug that is rapidly metabolized in the liver and gut to its active

metabolite, nortilidine, which is responsible for its analgesic activity.[1][2] Nortilidine exerts its

effects by binding to and activating opioid receptors, primarily the μ-opioid receptor, in the

central nervous system.[1][3][4]

Quantitative Physicochemical Data
The following tables summarize the available quantitative physicochemical data for tilidine. It is

important to note that much of the publicly available data pertains to the racemic mixture or its

salt forms, rather than specifically the (-)-tilidine base.

Table 1: General Physicochemical Properties of Tilidine Base
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Property Value Source(s)

Molecular Formula C₁₇H₂₃NO₂ [4]

Molecular Weight 273.37 g/mol [4]

Appearance Yellowish oil (racemic base) [2]

Boiling Point

95.5-96 °C at 0.01 mmHg

(trans-isomer free base) 97.5-

98 °C at 0.01 mmHg (cis-

isomer free base)

[5]

Table 2: Predicted/Reported Physicochemical Parameters

Parameter Value Method Source(s)

logP (Octanol/Water) 3.1 Predicted [4]

pKa

Not experimentally

determined for free

base in literature.

- -

Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters of an active

pharmaceutical ingredient (API) like (-)-tilidine base are outlined below. These protocols are

based on established pharmacopeial and regulatory guidelines.

Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. For a

substance like tilidine base, which can exist as an oil at room temperature, this determination

would be performed on a suitable salt form (e.g., hydrochloride). The following protocol is

based on the capillary method described in the OECD Guideline 102.[6][7][8]

Objective: To determine the melting range of a crystalline form of (-)-tilidine.

Apparatus:
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Melting point apparatus with a heated metal block and a temperature probe.

Glass capillary tubes (closed at one end).

Thermometer calibrated to a certified standard.

Procedure:

Sample Preparation: A small amount of the dry, powdered crystalline (-)-tilidine salt is

introduced into a capillary tube to a height of 2-3 mm. The tube is tapped gently to pack the

sample at the bottom.

Apparatus Setup: The capillary tube is placed in the heating block of the melting point

apparatus.

Heating: The sample is heated at a constant rate. A preliminary rapid heating can be

performed to determine an approximate melting range.

Determination: For an accurate measurement, the heating rate is slowed to 1-2 °C per

minute when the temperature is approximately 10 °C below the expected melting point.

Observation: The temperature at which the substance begins to melt (the first appearance of

liquid) and the temperature at which it is completely molten are recorded as the melting

range.

Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium

solubility of a compound.[9][10][11][12]

Objective: To determine the solubility of (-)-tilidine base in various solvents (e.g., water, buffers

of different pH, ethanol).

Materials:

(-)-Tilidine base

Selected solvents (e.g., purified water, phosphate buffers pH 5.0, 7.4, ethanol)
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Scintillation vials or flasks with screw caps

Shaking incubator or orbital shaker

Centrifuge

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

Sample Preparation: An excess amount of (-)-tilidine base is added to a known volume of the

solvent in a vial. The presence of excess solid is crucial to ensure saturation.

Equilibration: The vials are sealed and placed in a shaking incubator set at a constant

temperature (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period (typically

24-48 hours) to reach equilibrium.

Phase Separation: After equilibration, the samples are allowed to stand to allow the

undissolved solid to settle. The samples are then centrifuged at a high speed to pellet the

remaining solid.

Sample Analysis: A clear aliquot of the supernatant is carefully removed, filtered through a

suitable filter (e.g., 0.22 µm PVDF), and diluted appropriately.

Quantification: The concentration of (-)-tilidine in the diluted sample is determined using a

validated analytical method. The experiment is performed in triplicate for each solvent.

Partition Coefficient (logP) Determination
The n-octanol/water partition coefficient is a measure of a compound's lipophilicity. The slow-

stirring method (OECD Guideline 123) is suitable for a wide range of logP values.[13][14]

Objective: To determine the n-octanol/water partition coefficient of (-)-tilidine base.

Materials:

(-)-Tilidine base
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n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Thermostatically controlled reaction vessel with a stirrer

Analytical method for quantification in both phases (e.g., HPLC-UV)

Procedure:

System Preparation: Known volumes of water-saturated n-octanol and n-octanol-saturated

water are added to the reaction vessel. A known amount of (-)-tilidine base is added.

Equilibration: The mixture is stirred slowly at a constant temperature (e.g., 25 °C) to facilitate

partitioning without forming an emulsion. Equilibrium is typically reached within 24 hours.

Phase Separation: Stirring is stopped, and the two phases are allowed to separate

completely.

Sampling: Aliquots are carefully taken from both the n-octanol and aqueous phases.

Quantification: The concentration of (-)-tilidine in each phase is determined using a validated

analytical method.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. The logP is the base-10

logarithm of this value.

pKa Determination (Potentiometric Titration)
The pKa is a measure of the strength of an acid or base. For a basic compound like (-)-tilidine,

potentiometric titration is a common method for its determination.[15][16][17][18]

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of (-)-tilidine

base.

Apparatus:
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Potentiometer with a calibrated pH electrode

Burette

Magnetic stirrer and stir bar

Titration vessel

Reagents:

(-)-Tilidine base

Standardized solution of a strong acid (e.g., 0.1 M HCl)

High-purity water (degassed)

Procedure:

Sample Preparation: A known amount of (-)-tilidine base is dissolved in a known volume of

water.

Titration Setup: The pH electrode is immersed in the tilidine solution, and the solution is

stirred gently.

Titration: The standardized acid solution is added in small, precise increments from the

burette.

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing

the system to equilibrate.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point, which corresponds

to the inflection point of the titration curve.

Visualizations
Metabolic Pathway of Tilidine
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Tilidine is a prodrug that undergoes hepatic metabolism to form its active metabolite, nortilidine,

and subsequently the inactive metabolite, bisnortilidine. This biotransformation is primarily

mediated by cytochrome P450 enzymes.[2][3][19]

Tilidine
(Prodrug)

Nortilidine
(Active Metabolite)

N-demethylation
(CYP3A4, CYP2C19) Bisnortilidine

(Inactive Metabolite)
N-demethylation Renal Excretion

Click to download full resolution via product page

Caption: Metabolic activation of tilidine to its active and inactive metabolites.

Opioid Receptor Signaling Pathway
The active metabolite of tilidine, nortilidine, is an agonist at the μ-opioid receptor, a G-protein

coupled receptor (GPCR). Activation of this receptor initiates intracellular signaling cascades

that ultimately lead to analgesia.[1][20][21][22][23]
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Caption: Simplified overview of the μ-opioid receptor signaling cascade.

Conclusion
This technical guide has summarized the key physicochemical characteristics of (-)-tilidine

base and provided detailed experimental protocols for their determination. The provided

visualizations illustrate the metabolic fate and mechanism of action of this important analgesic.

While specific experimental data for the (-)-tilidine free base is limited in the public domain, the

methodologies outlined here provide a robust framework for its comprehensive characterization

in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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